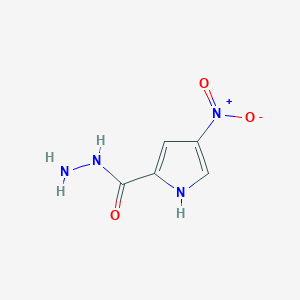

4-nitro-1H-pyrrole-2-carbohydrazide

Vue d'ensemble

Description

4-nitro-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 g/mol . It is a solid compound with a melting point of 286-288°C . This compound is primarily used in research and has various applications in chemistry and biology.

Méthodes De Préparation

The synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Analyse Des Réactions Chimiques

4-nitro-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

- Antimicrobial Activity : Studies indicate that 4-nitro-1H-pyrrole-2-carbohydrazide exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Derivatives | Varies (4.69 - 22.9) | Bacillus subtilis, Pseudomonas aeruginosa |

- Anticancer Research : The compound's ability to interact with DNA minor-groove binders positions it as a candidate for cancer therapy. Research has indicated potential efficacy in inhibiting tumor growth in various cancer models .

2. Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor, which is crucial for biochemical assays and drug development. The compound's structure allows it to bind effectively to target enzymes, potentially leading to the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Activity Study : A peer-reviewed study highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Another investigation demonstrated that derivatives of this compound could inhibit specific enzymes involved in bacterial metabolism, providing insights into its mechanism of action .

- Therapeutic Applications : Ongoing research is focused on its utility in treating infections caused by resistant bacterial strains and exploring its anticancer properties through interaction with cellular pathways .

Mécanisme D'action

The mechanism of action of 4-nitro-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, and the compound can interact with enzymes and other proteins to exert its effects. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

4-nitro-1H-pyrrole-2-carbohydrazide can be compared with other similar compounds, such as:

4-nitro-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of this compound.

4-amino-1H-pyrrole-2-carbohydrazide: A reduced form of the compound with different chemical properties.

4-nitro-1H-pyrrole-2-carboxamide: Another derivative with potential biological activities.

These compounds share similar structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Activité Biologique

4-Nitro-1H-pyrrole-2-carbohydrazide is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a nitro group and a hydrazide moiety, which contribute to its pharmacological properties. Recent studies have highlighted its potential as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry.

Antimycobacterial Activity

One of the primary areas of research surrounding this compound involves its antimycobacterial activity . A study synthesized various derivatives of pyrrole-2-carbohydrazide, including 4-nitro variants, and evaluated their inhibitory effects against the enzyme enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid synthesis in Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimycobacterial activity comparable to established drugs like Isoniazid .

Table 1: Antimycobacterial Activity of Pyrrole Derivatives

| Compound | Yield (%) | Melting Point (°C) | Inhibition (%) |

|---|---|---|---|

| GS4 (4-Nitro) | 60 | 196-198 | 85 |

| GS2 | 70 | 178-182 | 75 |

| GS6 | 65 | 180-185 | 70 |

Antitumor Activity

In addition to its antimycobacterial properties, this compound has demonstrated antitumor activity . Research indicates that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function . A specific study reported that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| GS4 (4-Nitro) | HeLa | 0.2 |

| GS6 | MCF-7 | 0.1 |

| GS5 | HT-29 | 0.2 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of ENR, disrupting the fatty acid synthesis pathway in bacteria.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with DNA : Studies have shown that pyrrole derivatives can intercalate with DNA, affecting replication and transcription processes .

Case Study 1: Antimycobacterial Screening

A recent study synthesized a series of benzylidine pyrrole derivatives and evaluated their antimycobacterial activity through molecular docking studies. The findings indicated that compounds with electron-withdrawing groups at specific positions on the benzene ring exhibited enhanced inhibitory effects against Mycobacterium tuberculosis . Notably, compound GS4 showed results comparable to Isoniazid, suggesting its potential as a lead compound for further development.

Case Study 2: Antitumor Evaluation

Another investigation focused on the antitumor properties of pyrrole-based compounds, including derivatives similar to this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxicity and selectivity towards rapidly proliferating cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Propriétés

IUPAC Name |

4-nitro-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-8-5(10)4-1-3(2-7-4)9(11)12/h1-2,7H,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSOAZSDZAQXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427848 | |

| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28494-48-6 | |

| Record name | 4-nitro-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chlorine substitution on the phenyl ring affect the crystal structure of (E)-N′-(Benzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazides?

A: Comparing the two studied compounds, (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide [] and (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide [], reveals that the chlorine substitution influences the intermolecular interactions within the crystal lattice. While both structures exhibit N—H⋯O hydrogen bonding and weak π–π interactions, the presence of chlorine in the former leads to a herringbone arrangement of molecular sheets, which is absent in the latter. This difference highlights the impact of even small structural modifications on the solid-state packing of these molecules.

Q2: What is the significance of the dihedral angle between the phenyl and pyrrole rings in these compounds?

A: The dihedral angle provides insights into the molecule's overall conformation and potential flexibility. In both (E)-N′-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide and (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, this angle is relatively small (8.46° and 7.47°, respectively) [, ]. This suggests a relatively planar conformation, which could be relevant for potential interactions with biological targets, although further research is needed to confirm this.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.